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Brevinin-2Ef

Cat. No.: B1577792
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Description

Contextualization within the Brevinin Superfamily of Antimicrobial Peptides

The brevinin superfamily represents a large and diverse collection of antimicrobial peptides (AMPs) found in the skin of various frog species. nih.govnih.gov These peptides are a fundamental component of the amphibian's first line of defense against invading microorganisms. nih.govresearchgate.net The superfamily is broadly categorized into two main families: Brevinin-1 and Brevinin-2 (B1175259). nih.govnih.gov Brevinin-1 peptides are typically shorter, around 24 amino acids in length, while Brevinin-2 peptides, including Brevinin-2Ef, are longer, generally consisting of 33 to 34 amino acid residues. nih.govoup.com

A defining characteristic of many brevinin peptides, particularly those from the genus Rana, is the presence of a "Rana box," a conserved disulfide-bridged heptapeptide (B1575542) segment at their C-terminal end. oup.comfrontiersin.org This structural motif is crucial for their biological activity. While the amino acid sequences of brevinin peptides can vary significantly between different frog species, they generally share key features such as being cationic and amphiphilic, which allows them to interact with and disrupt microbial membranes. frontiersin.orgnsf.gov Brevinin-2 peptides, in particular, are recognized as a significant AMP superfamily with extensive structural diversity and potent biological activities. researchgate.net

Discovery and Biological Origin of this compound from Amphibian Secretions

This compound was initially identified from the skin secretions of European frogs belonging to the Pelophylax genus (formerly Rana). uniprot.org Specifically, its structure was deduced from a cloned cDNA from a skin library of the edible frog, Pelophylax esculentus (also known as Rana esculenta). nih.govresearchgate.net It has also been identified in the skin secretions of the pool frog (Pelophylax lessonae) and the marsh frog (Pelophylax ridibundus). uniprot.orguniprot.org The Pelophylax esculentus complex itself is a hybrid of the pool frog and the marsh frog. researchgate.net

The peptide is produced in the granular glands of the frog's skin and is released upon stimulation, such as in response to injury or stress. researchgate.netuniprot.orguniprot.org Research has also shown that Brevinin-2 family peptides are not confined to skin secretions; this compound, along with other related peptides, has been isolated from the gastric tissue of Rana esculenta, suggesting a role in protecting the gastrointestinal tract from microbial invasion. nih.gov The primary structure of this compound consists of 33 amino acids.

Table 1: Discovery and Origin of this compound

Feature Description
Peptide Name This compound
Biological Origin Skin and gastric tissue secretions
Primary Source Species Pelophylax esculentus (Edible Frog) nih.gov, Pelophylax lessonae (Pool Frog) uniprot.org, Pelophylax ridibundus (Marsh Frog)
Method of Discovery Deduced from cloned cDNA from a skin cDNA library nih.gov; Isolated from skin and gastric extracts. nih.govresearchgate.net
Location of Production Granular glands in the skin. uniprot.orguniprot.org

Significance of this compound within Innate Immunity and Host Defense Mechanisms

This compound is a crucial component of the innate immune system of its host amphibian. researchgate.net The innate immune system provides the first line of defense against pathogens, and antimicrobial peptides like this compound are key effector molecules in this system. researchgate.netnsf.gov These peptides offer rapid, broad-spectrum protection against a variety of microorganisms, including Gram-positive and Gram-negative bacteria. uniprot.orguniprot.org

The primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, involves the disruption of the microbial cell membrane, leading to cell death (cytolysis). this compound exhibits this cytolytic activity, which also extends to red blood cells (hemolytic activity). uniprot.org Its ability to combat bacteria is a critical survival mechanism for amphibians, whose moist skin is a potential breeding ground for pathogens. nsf.gov The presence of peptides like this compound in the skin secretions forms a chemical shield that prevents infections. oup.com Furthermore, the discovery of this compound in the stomach highlights its role in providing a more systemic defense, protecting internal tissues from microbial threats. nih.gov The evolution of such potent antimicrobial peptides underscores their importance in the ongoing battle between hosts and pathogens. mednexus.org

Table 2: Biological Activity of this compound

Activity Target Organisms/Cells Minimum Inhibitory Concentration (MIC)
Antibacterial Escherichia coli D21 0.5 µM
Bacillus megaterium BmII 0.2 µM
Staphylococcus aureus Cowan 1 2 µM
Pseudomonas aeruginosa ATCC15692 >30 µM
Hemolytic Red Blood Cells >100 µg/ml

Properties

bioactivity

Antibacterial

sequence

GIMDTLKNLAKTAGKGALQSLVKMASCKLSGQC

Origin of Product

United States

Molecular Biology and Biosynthesis of Brevinin 2ef

Gene Cloning and Transcriptomic Analysis of Brevinin-2Ef Precursors

The genetic precursors of this compound have been identified and characterized through gene cloning and transcriptomic analysis. These techniques are fundamental in molecular biology for isolating and analyzing specific gene sequences. mdpi.combio-rad.com

Detailed research findings from transcriptomic analyses have revealed the structure of the this compound precursor. The open reading frame of the cDNA encoding the precursor consists of 74 amino acid residues. google.com This precursor molecule is a prepropeptide, containing a signal peptide, a propeptide region, and the mature peptide sequence. Specifically, the first 22 residues constitute a putative signal peptide domain. nih.gov Analyses of cDNAs that code for the precursors have shown that a single copy of the mature peptide sequence is present. nih.govresearchgate.net

Transcriptomic analysis, a powerful tool for studying gene expression, has been instrumental in understanding the regulation of this compound production. nih.govfrontiersin.org By sequencing the complete set of RNA transcripts in the skin of frogs, researchers can identify the genes being actively expressed and quantify their expression levels. This has provided valuable information on how the expression of this compound and other AMPs is regulated, particularly in response to pathogens. nih.gov

Table 1: Characteristics of the this compound Precursor

Feature Description
Total Amino Acids 74
Signal Peptide 22 amino acid residues
Mature Peptide Single copy within the precursor
Precursor Type Prepropeptide

Elucidation of this compound Prepropeptide Processing and Maturation Pathways

The biosynthesis of this compound involves a multi-step process of post-translational modification of the prepropeptide. After the translation of the this compound gene into a prepropeptide, the N-terminal signal peptide is cleaved off, directing the propeptide to the secretory pathway.

A critical step in the maturation process is the enzymatic cleavage at specific sites. The precursor contains a dibasic cleavage site, specifically a -Lys-Arg- motif, which is recognized by propeptide convertases. nih.govresearchgate.net This enzymatic digestion releases the mature this compound peptide. Following this cleavage, the mature peptide sequence is followed by a stop codon in the cDNA. nih.govresearchgate.net

The mature this compound peptide is characterized by a disulfide bridge, which is essential for its structure and function. This "Rana box" is a conserved feature in many ranid frog AMPs. researchgate.net

Structural Characterization and Biophysical Analysis of Brevinin 2ef

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure of Brevinin-2Ef, first deduced from a cloned cDNA from the skin of the European green frog Rana esculenta, consists of a 33-amino acid sequence. uniprot.orgnih.gov It has also been identified in the gastric tissues of the same species. nih.gov The specific amino acid sequence for this compound is GIMDTLKNLAKTAGKGALQSLVKMASCKLSGQC. researchgate.net

Table 1: Amino Acid Sequence of this compound

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Glycine G
2 Isoleucine I
3 Methionine M
4 Aspartic Acid D
5 Threonine T
6 Leucine L
7 Lysine (B10760008) K
8 Asparagine N
9 Leucine L
10 Alanine A
11 Lysine K
12 Threonine T
13 Alanine A
14 Glycine G
15 Lysine K
16 Glycine G
17 Alanine A
18 Leucine L
19 Glutamine Q
20 Serine S
21 Leucine L
22 Valine V
23 Lysine K
24 Methionine M
25 Alanine A
26 Serine S
27 Cysteine C
28 Lysine K
29 Leucine L
30 Serine S
31 Glycine G
32 Glutamine Q
33 Cysteine C

Data sourced from multiple studies. researchgate.net

Secondary and Tertiary Structure Prediction and Experimental Validation

The three-dimensional structure of this compound is crucial for its biological function. This is largely defined by its secondary and tertiary structural elements, particularly its alpha-helical conformation and the presence of a disulfide bridge.

Alpha-Helical Conformation Analysis of this compound

Brevinin-2 (B1175259) family peptides are known to adopt an alpha-helical structure, a common motif for membrane-active antimicrobial peptides. researchgate.nethilarispublisher.com This helical conformation is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This arrangement is critical for its interaction with the lipid bilayer of bacterial membranes. nih.gov The hydrophobic residues insert into the nonpolar core of the membrane, while the cationic residues interact with the negatively charged components of the bacterial cell surface. nih.gov

Circular dichroism studies on related brevinin peptides have shown that they exist in a random coil structure in aqueous solutions but fold into an alpha-helical conformation in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE). researchgate.net This induced helicity is a hallmark of many antimicrobial peptides and is directly linked to their mechanism of action. nih.gov The formation of the alpha-helix is energetically favored by the packing of backbone atoms and the staggered arrangement of side chains, which minimizes steric hindrance. reed.edunih.gov

Disulfide Bridge Topography and its Functional Implications in this compound

A key feature of the Brevinin-2 family, including this compound, is the presence of a disulfide bond at the C-terminus. uniprot.orghilarispublisher.com In this compound, this covalent linkage is formed between the cysteine residues at positions 27 and 33. uniprot.org This creates a cyclic heptapeptide (B1575542) "Rana-box" structure at the C-terminal end, a conserved motif in many antimicrobial peptides from ranid frogs. researchgate.netoup.com

Molecular Dynamics and Conformational Flexibility Studies of this compound Analogues

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational flexibility and dynamic behavior of peptides like this compound and its analogues. mdpi.commpg.de These simulations can provide insights into how the peptide folds, interacts with membranes, and how modifications to its sequence affect its structure and function. mdpi.com

Studies on analogues of brevinin-2 peptides often involve substituting specific amino acids to investigate their contribution to the peptide's properties. For instance, replacing certain residues with lysine can enhance the peptide's cationic nature and antimicrobial activity. hilarispublisher.com MD simulations of such analogues can reveal changes in conformational dynamics, such as alterations in the stability of the alpha-helix or the flexibility of different regions of the peptide. researchgate.net

These computational approaches allow researchers to explore a wide range of conformational states that the peptide can adopt, providing a more complete picture than static structural models. nih.govnih.gov By understanding the relationship between the primary sequence, conformational dynamics, and biological activity, it is possible to design novel peptide analogues with improved therapeutic potential.

Mechanistic Insights into Brevinin 2ef Biological Activities

Interactions with Cellular Membranes: Models and Mechanisms of Brevinin-2Ef Action

The initial and most critical step in the action of this compound is its interaction with the target cell's membrane. nih.gov Like many AMPs, this compound is an amphipathic molecule, possessing distinct hydrophobic and hydrophilic regions. oncotarget.com This structure is crucial for its ability to engage with the lipid bilayer of cellular membranes. oncotarget.comnih.gov

Several models have been proposed to describe how antimicrobial peptides permeabilize and disrupt cell membranes. The primary theories include the "barrel-stave," "carpet," and "toroidal-pore" models. oncotarget.commdpi.com

Barrel-Stave Model : In this model, the peptide monomers first bind to the surface of the membrane. researchgate.net Once a sufficient concentration of peptides is reached, they insert themselves into the lipid bilayer, orienting perpendicularly to the membrane surface. researchgate.netuc.pt These inserted peptides then aggregate to form a bundle, creating a structure akin to a barrel. mdpi.comresearchgate.net The hydrophilic surfaces of the peptides line the interior of this "barrel," forming an aqueous channel or pore, while the hydrophobic surfaces face the lipid acyl chains of the membrane. researchgate.netsemanticscholar.org This pore allows for the unregulated passage of water and ions, leading to cell death. researchgate.net

Carpet-Like Mechanism : This model proposes a more detergent-like action. The peptides accumulate on the outer leaflet of the membrane, lying parallel to the surface and forming a "carpet." mdpi.comuc.pt This accumulation disrupts the membrane's curvature and tension. Once a critical threshold concentration is achieved, the peptides cause a catastrophic loss of membrane integrity, leading to the formation of micelles (small lipid-peptide aggregates) and the complete disintegration of the bilayer. mdpi.comuc.pt This mechanism does not necessarily involve the formation of stable, structured pores. uc.pt It is noted that these proposed mechanisms of membrane permeabilization may not be entirely distinct from one another. mdpi.com

The specific amphipathic α-helical structure of peptides in the Brevinin family is believed to be key to their interaction with the lipid bilayers of membranes, facilitating lysis through these proposed pore-formation models. oncotarget.com

A key feature of many Brevinin family peptides is their ability to selectively target microbial or cancerous cells while exhibiting lower toxicity toward normal mammalian cells, such as erythrocytes. oncotarget.comnih.gov This selectivity is largely attributed to differences in the composition of the outer cell membranes.

Bacterial and cancer cell membranes are typically rich in negatively charged (anionic) phospholipids (B1166683), such as phosphatidylserine. nih.govplos.org In contrast, the outer leaflet of normal mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids. plos.org The cationic (positively charged) nature of Brevinin peptides promotes a strong electrostatic attraction to the anionic surfaces of target cells. mdpi.com

Studies on related peptides demonstrate that this initial binding is followed by membrane permeabilization, a process that can be monitored experimentally. plos.orgnih.gov For instance, the uptake of fluorescent probes like N-phenyl-1-naphthylamine (NPN) can indicate permeabilization of the outer membrane, while the influx of larger molecules can signal inner membrane disruption. plos.orgnih.govresearchgate.net This interaction with negatively charged phospholipids is significantly stronger than with zwitterionic phospholipids, which corresponds with the observed biological selectivity and lower hemolytic activity. plos.org

Table 1: Factors Influencing Selective Membrane Interaction of Brevinin-Family Peptides
FactorTarget Cells (Bacteria, Cancer)Non-Target Cells (Normal Mammalian)Mechanism of Selectivity
Membrane Surface ChargeNet Negative (Anionic)Net Neutral (Zwitterionic)Cationic peptides are electrostatically attracted to negatively charged membranes. nih.govplos.org
Key PhospholipidsPhosphatidylserine, PhosphatidylglycerolPhosphatidylcholine, SphingomyelinBrevinins preferentially bind to anionic phospholipids abundant in target cells. nih.govplos.org
ConsequenceHigh-affinity binding, membrane permeabilization, and cell lysis. nih.govWeak interaction, low binding, and minimal membrane disruption (low hemolysis). oncotarget.comnih.govThe difference in membrane composition leads to preferential killing of target cells.

Pore Formation Models: Barrel-Stave and Carpet-Like Mechanisms

Intracellular Molecular Targets and Signaling Pathways Modulation by Brevinin-2 (B1175259) Family Peptides

While membrane disruption is the primary mechanism of action, the effects of Brevinin peptides are not confined to the cell surface. mdpi.com Following membrane permeabilization or during the process of pore formation, peptides can translocate into the cytoplasm and interact with various intracellular components and organelles, triggering secondary cell death pathways. uc.pt

The formation of pores or general disruption of membrane integrity by this compound inevitably leads to a loss of cellular homeostasis. nih.gov Healthy cells maintain strict electrochemical gradients across their membranes, which are essential for numerous physiological processes. uvigo.esusp.br The permeabilization of the membrane allows for the uncontrolled leakage of vital cytosolic components, including ions (like K+), metabolites, and even small proteins.

This disruption of ion homeostasis, where the cell can no longer maintain its internal ionic environment, has catastrophic consequences. nih.govnih.gov The efflux of potassium ions and influx of other ions like sodium disrupts the membrane potential, which is critical for cellular energy and signaling. uvigo.es This ionic imbalance and the loss of essential molecules ultimately contribute to metabolic collapse and cell death. nih.govscielo.br

Table 2: Consequences of Ion Homeostasis Disruption by Membrane Permeabilization
EventDescriptionCellular Impact
Pore Formation / Membrane DisruptionThis compound creates channels or defects in the plasma membrane. oncotarget.comLoss of barrier function.
Leakage of Cytosolic ComponentsSmall molecules, ions (e.g., K+), and ATP leak out of the cell.Depletion of essential metabolites and energy currency.
Disruption of Ion GradientsUncontrolled movement of ions (Na+, K+, Ca++) across the membrane. nih.govCollapse of membrane potential, failure of transport systems. nih.govuvigo.es
Metabolic CollapseFailure of energy-dependent processes due to loss of ATP and ion gradients. nih.govCessation of cellular functions, leading to cell death.

Mitochondria are central to cellular life and death, controlling energy production and housing key components of the apoptotic machinery. Research on Brevinin-2R, a peptide with strong homology to this compound, has shown that it can directly impact mitochondrial function. nih.gov

Treatment with Brevinin-2R was found to cause a significant decrease in the mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is essential for the production of ATP through oxidative phosphorylation; its dissipation signifies a loss of mitochondrial integrity and a severe impairment of cellular bioenergetics. nih.gov This is further evidenced by a corresponding drop in cellular ATP levels following treatment with the peptide. nih.gov The disruption of mitochondrial function is a well-established trigger for programmed cell death. biorxiv.orgnih.gov

Table 3: Effects of Brevinin-2 Family Peptides on Mitochondrial Function
ParameterObserved Effect (Brevinin-2R)Biochemical Consequence
Mitochondrial Membrane Potential (ΔΨm)Decrease / Dissipation. nih.govDisrupts the proton gradient necessary for ATP synthesis; indicates mitochondrial damage. nih.gov
Cellular ATP LevelDecrease. nih.govImpairs cellular bioenergetics, leading to energy crisis and metabolic failure.
Mitochondrial IntegrityCompromised. nih.govCan lead to the release of pro-apoptotic factors into the cytosol, triggering cell death pathways. biorxiv.orgnih.gov

In addition to mitochondria, the lysosome has emerged as a key organelle in mediating cell death induced by some antimicrobial peptides. Studies have revealed that Brevinin-2R can interact with the lysosomal compartment, initiating a lysosomal-mitochondrial death pathway. nih.govfrontiersin.org

This pathway involves lysosomal membrane permeabilization (LMP). nih.gov Upon interaction with the peptide, the lysosomal membrane can become destabilized, leading to the release of its contents into the cytosol. nih.govfrontiersin.org Lysosomes contain a host of potent hydrolytic enzymes, most notably a class of proteases called cathepsins. frontiersin.orgmdpi.com

Once released into the neutral pH of the cytosol, cathepsins can remain active and cleave various substrates, amplifying the death signal. nih.govfrontiersin.org For example, cytosolic cathepsins can cleave pro-apoptotic proteins, leading to the activation of downstream executioner caspases or directly impacting mitochondria to further promote the release of apoptotic factors. nih.gov This release of cathepsins acts as an amplifying event in the apoptotic cascade, linking the initial membrane damage to the final execution of the cell. nih.govmdpi.com

Table 4: Proposed Lysosomal Pathway in Brevinin-Induced Cell Death
StepDescriptionKey Molecules
1. Lysosomal InteractionThe peptide interacts with and destabilizes the lysosomal membrane. nih.govBrevinin-2 peptide
2. Lysosomal Membrane Permeabilization (LMP)The integrity of the lysosomal membrane is compromised. nih.govLysosomal membrane components
3. Cathepsin ReleaseProteolytic enzymes from the lysosome leak into the cytosol. nih.govfrontiersin.orgCathepsin B, Cathepsin L, Cathepsin D. nih.gov
4. Apoptotic Signal AmplificationCytosolic cathepsins cleave cellular substrates, activating downstream death pathways that often involve the mitochondria. nih.govfrontiersin.orgApoptotic proteins, Caspases

Effects on Mitochondrial Integrity and Cellular Bioenergetics

Immunomodulatory Mechanisms of Brevinin-2 Family Peptides

The Brevinin-2 family of antimicrobial peptides (AMPs), including this compound, are recognized not only for their direct antimicrobial properties but also for their significant roles in modulating the host's immune system. researchgate.netnih.gov These peptides, originally isolated from the skin secretions of frogs, demonstrate a sophisticated interplay with host immune pathways, influencing both innate and inflammatory responses. researchgate.netnih.gov Their ability to interact with and activate cellular defense mechanisms highlights their potential as templates for novel immunomodulatory and anti-inflammatory agents. researchgate.net

Activation of Innate Immune Signaling Pathways, exemplified by DAF-2/DAF-16 in Caenorhabditis elegans

A key aspect of the immunomodulatory function of Brevinin-2 family peptides is their ability to activate innate immune signaling pathways. Research using the model organism Caenorhabditis elegans has provided significant insights into these mechanisms, particularly involving the DAF-2/DAF-16 signaling pathway, which is homologous to the insulin/IGF-1 signaling pathway in mammals. mednexus.orgnih.gov This pathway is a crucial regulator of longevity, stress resistance, and innate immunity in C. elegans. nih.govnih.gov

Studies on the Brevinin-2 family member, Brevinin-2ISb, have demonstrated that the peptide enhances the host's innate immune response against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org This protective effect is critically dependent on a functional DAF-16 signaling cascade. mednexus.org Experiments using mutant C. elegans have shown that while Brevinin-2ISb could protect wild-type worms from MRSA infection, it failed to protect mutants lacking the daf-16 gene. mednexus.org DAF-16 is a FOXO transcription factor that, when activated, moves into the nucleus and upregulates the expression of a suite of genes involved in stress resistance and immunity. nih.govnih.gov

The activation of the DAF-2/DAF-16 pathway by Brevinin-2ISb leads to the induced expression of downstream innate immune genes. researchgate.netmednexus.org Quantitative PCR analyses have revealed that treatment with the peptide significantly increases the transcription of genes such as lys-7 (a lysozyme-like protein), spp-1 (a saponin-like protein), and others known to be regulated by DAF-16. researchgate.netmednexus.org This upregulation of antimicrobial genes enhances the worm's ability to resist and clear the infection. mednexus.org The essential role of this pathway suggests that Brevinin-2 peptides do more than just directly kill microbes; they actively bolster the host's own defense systems. mednexus.orgbiomedres.us

Table 1: Key Genes in the DAF-2/DAF-16 Pathway Modulated by Brevinin-2 Family Peptides in C. elegans

Gene Protein Function/Type Role in Immunity Effect of Brevinin-2 Treatment
daf-2 Insulin/IGF-1 receptor homolog Regulates DAF-16 activity Pathway is activated by peptide
daf-16 FOXO transcription factor Master regulator of stress resistance and immunity genes nih.gov Essential for peptide-mediated immune enhancement mednexus.org
lys-7 Lysozyme-like protein Antibacterial effector gene Expression is robustly induced researchgate.netmednexus.org
spp-1 Saponin-like protein Antimicrobial effector gene Expression is induced researchgate.netmednexus.org
K05D8.5 CUB-like domain protein Immune response gene Expression is induced researchgate.netmednexus.org

Regulation of Inflammatory Responses at the Molecular Level

Beyond activating innate immunity, Brevinin-2 family peptides exhibit significant capabilities in regulating inflammatory responses at the molecular level. nih.gov Inflammation is a critical immune process, but its dysregulation can lead to tissue damage. medilam.ac.ir AMPs from this family can modulate the production and release of key inflammatory mediators, such as cytokines and nitric oxide (NO). nih.govnih.gov

The specific effects can vary between different members of the Brevinin-2 family. For instance, the peptides Brevinin-2GU and B2RP-ERa have been shown to reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated peripheral blood mononuclear cells. At the same time, B2RP-ERa was found to significantly increase the secretion of anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). nih.gov This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory ones points to a sophisticated mechanism for resolving inflammation.

In contrast, other studies have shown that some Brevinin-2 peptides can have a pro-inflammatory effect under certain conditions. Brevinin-2R, for example, was found to increase the gene expression of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in human liver carcinoma cells in a dose-dependent manner. medilam.ac.ir

A novel peptide, Brevinin-2MP, has demonstrated potent anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced expression of NO and pro-inflammatory mediators such as TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) in macrophage cells. nih.gov The underlying mechanism for this inhibition involves the suppression of the MAPK/NF-κB signaling cascades, which are central pathways in the inflammatory response. nih.gov

Table 2: Modulation of Inflammatory Mediators by Brevinin-2 Family Peptides

Peptide Inflammatory Mediator Cell Type Effect
Brevinin-2GU TNF-α Peripheral Blood Mononuclear Cells Decrease nih.gov
B2RP-ERa TNF-α Peripheral Blood Mononuclear Cells Decrease nih.gov
B2RP-ERa TGF-β, IL-4, IL-10 Peripheral Blood Mononuclear Cells Increase nih.gov
Brevinin-2R IL-1β, IL-6 HepG2 cells Increase medilam.ac.ir

These findings collectively illustrate that the Brevinin-2 family of peptides, including this compound, are multifaceted immunomodulators. They can enhance innate defenses through pathways like DAF-2/DAF-16 and finely tune the inflammatory environment by regulating the expression and secretion of a wide array of cytokines and other signaling molecules. mednexus.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Brevinin-2ISb
DAF-2
DAF-16
Brevinin-2GU
B2RP-ERa
Tumor Necrosis Factor-alpha (TNF-α)
Interferon-gamma (IFN-γ)
Transforming Growth Factor-beta (TGF-β)
Interleukin-4 (IL-4)
Interleukin-10 (IL-10)
Nitric Oxide (NO)
Brevinin-2MP
Interleukin-6 (IL-6)
Monocyte Chemoattractant Protein-1 (MCP-1)
Lipopolysaccharide (LPS)
Brevinin-2R

Structure Activity Relationship Sar Studies of Brevinin 2ef and Its Analogues

Impact of Amino Acid Substitutions on Brevinin-2Ef Functional Potency and Selectivity

The functional potency and selectivity of this compound are profoundly influenced by its amino acid composition. Alterations in the primary sequence can modulate crucial physicochemical properties such as hydrophobicity, helicity, and charge, which in turn affect its interaction with microbial and host cell membranes. researchgate.net

Systematic amino acid substitutions have revealed that increasing the net positive charge, often by replacing neutral or acidic residues with cationic ones like lysine (B10760008) or ornithine, can enhance antimicrobial activity. nih.govsemanticscholar.org However, an excessive net charge does not necessarily correlate with higher potency and can sometimes lead to decreased activity. researchgate.net For instance, studies on a Brevinin-2 (B1175259) related peptide (B2RP) showed maximal antibacterial activity at a net charge of +4 and +5. researchgate.net

The substitution of specific amino acids can also impact the peptide's secondary structure. The introduction of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has been shown to stabilize α-helical structures in AMPs, which is often associated with their membrane-disrupting capabilities. semanticscholar.org Furthermore, the replacement of L-amino acids with their D-enantiomers has been explored as a strategy to increase resistance to proteolytic degradation, thereby enhancing the peptide's stability and potential therapeutic utility. tums.ac.ir

The hydrophobic face of the amphipathic helix is critical for its interaction with the lipid bilayer of cell membranes. nih.gov Modifications that alter the hydrophobicity can significantly impact both antimicrobial efficacy and hemolytic activity. A well-balanced hydrophobicity is crucial, as excessive hydrophobicity can lead to indiscriminate cytotoxicity towards mammalian cells. mdpi.com

Table 1: Impact of Amino Acid Substitutions on Antimicrobial Peptide Activity

Substitution Strategy Effect on Structure Impact on Antimicrobial Activity Impact on Selectivity
Increase Net Positive Charge (e.g., Lysine substitution) Alters electrostatic interactions Generally enhances activity up to an optimal point researchgate.netnih.gov Can be modulated; excessive charge may not improve selectivity researchgate.net
Introduction of Aib residues Stabilizes α-helical conformation semanticscholar.org Often enhances antimicrobial potency semanticscholar.org Can be improved by stabilizing the desired structure
L- to D-Amino Acid Isomerization Increases resistance to proteases tums.ac.ir Can maintain or enhance activity while increasing stability tums.ac.ir May alter interactions with chiral components of membranes
Modification of Hydrophobicity Affects membrane partitioning and insertion nih.govmdpi.com Crucial for activity; optimal level required mdpi.com High hydrophobicity can decrease selectivity and increase hemolysis mdpi.com

Role of Peptide Length and Charge Distribution in Modulating this compound Biological Activity

The length of the peptide chain and the spatial distribution of charged residues are critical determinants of this compound's biological function. Brevinin-2 family peptides are generally longer than Brevinin-1 peptides, typically comprising 29-34 amino acids. nih.govmdpi.com This length is believed to be sufficient to span the microbial membrane, a key step in some proposed mechanisms of action, such as the formation of transmembrane pores. mdpi.com

Truncation studies on Brevinin-2 analogues have demonstrated that it is possible to shorten the peptide while retaining or even enhancing its antimicrobial activity. For example, research on Brevinin-2GHk and Brevinin-2GUb indicated that the N-terminal region is the primary locus of antimicrobial action and that truncated derivatives could exhibit improved activity profiles. nih.govnih.gov This suggests that the entire length of the native peptide may not be essential for its core function, and that shorter, more synthetically accessible mimetics could be developed.

The distribution of cationic charges along the peptide backbone is as important as the net charge itself. nih.govresearchgate.net An amphipathic α-helical conformation, where cationic and hydrophobic residues are segregated on opposite faces of the helix, is a hallmark of many AMPs, including the Brevinins. This arrangement facilitates the initial electrostatic attraction to the negatively charged microbial membrane and the subsequent hydrophobic interactions that lead to membrane perturbation. The density and distribution of this charge can influence the peptide's selectivity for bacterial over mammalian cells. researchgate.net

Table 2: Influence of Peptide Length and Charge on Brevinin-2 Analogues

Parameter Observation Functional Implication
Peptide Length Brevinin-2 peptides are typically 29-34 residues long. nih.govmdpi.com Sufficient length to span and disrupt microbial membranes. mdpi.com
Truncated analogues can exhibit enhanced activity. nih.govnih.gov The full-length peptide may not be required for bioactivity.
Net Charge Increased net positive charge often correlates with increased antimicrobial activity to a certain point. researchgate.netnih.gov Enhances initial binding to negatively charged bacterial membranes.
Optimal net charge for a Brevinin-2 related peptide was found to be +5. researchgate.net Balances antimicrobial efficacy and potential cytotoxicity.
Charge Distribution Amphipathic distribution is crucial for activity. nih.gov Facilitates membrane interaction and disruption.
The density and distribution of charge affect selectivity. researchgate.net Influences the peptide's ability to discriminate between microbial and host cells.

Design and Evaluation of this compound Derivatives and Mimetics for Enhanced Academic Utility

The insights gained from SAR studies have fueled the rational design of this compound derivatives and mimetics with improved characteristics for research applications. The goal is to create molecules with enhanced potency, greater selectivity, and improved stability, making them more effective tools for studying antimicrobial mechanisms and developing potential therapeutic leads.

One successful strategy involves creating truncated analogues that retain the essential N-terminal helical domain while removing potentially unnecessary or problematic regions. For instance, a truncated analogue of Brevinin-2GUb, tB2U-6K, which featured an increased net charge and optimized amphipathicity, demonstrated drastically improved activity against both Gram-negative and Gram-positive bacteria, including clinical isolates. nih.gov

Another approach is the synthesis of diastereomers, incorporating D-amino acids at specific positions. This modification can render the peptide less susceptible to degradation by proteases, a significant advantage for in vivo studies. A study on Brevinin-2R, a peptide with high homology to this compound, showed that its diastereomeric and cyclized analogues exhibited significantly increased proteolytic stability. nih.govtums.ac.ir

The development of peptide mimetics, non-peptidic molecules that mimic the structure and function of the parent peptide, represents a further step in this field. These mimetics can offer advantages in terms of synthetic accessibility, cost, and metabolic stability. By understanding the key pharmacophoric elements of this compound—the spatial arrangement of cationic and hydrophobic groups—it is possible to design smaller, more drug-like molecules that replicate its biological activity.

The evaluation of these novel derivatives and mimetics involves a comprehensive assessment of their antimicrobial spectrum, hemolytic activity, and stability. These studies contribute to a deeper understanding of the fundamental principles governing antimicrobial peptide function and expand the library of molecular probes available for academic research.

Advanced Research Methodologies for Brevinin 2ef Investigations

High-Resolution Spectroscopic Techniques for Structural Analysis

High-resolution spectroscopy is fundamental to understanding the structural characteristics of Brevinin-2Ef. These techniques allow for the detailed analysis of the peptide's molecular conformation and the precise determination of its mass and amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in solution, mimicking a physiological environment. By analyzing the interactions of atomic nuclei within a magnetic field, researchers can deduce the peptide's conformational state. For instance, studies on related Brevinin peptides, such as Brevinin-2-related peptide (BR-II), have utilized NMR to reveal their active conformations in membrane-mimetic environments like sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov These studies show that interaction with such environments induces an α-helical conformation, a common feature of many antimicrobial peptides. nih.gov Temperature-dependent 1H NMR spectroscopy can also be employed to study the conformational behavior and energy barriers of peptides. rsc.org While specific NMR structural data for this compound is not detailed in the provided results, the methodologies applied to homologous peptides provide a clear framework for its investigation. The use of 15N-HSQC NMR spectra, for example, can be a rapid method to assess the conformation of a target protein fused to a larger protein like Glutathione-S-transferase (GST). nih.gov

Mass Spectrometry-Based Proteomics and Peptidomics for this compound Identification and Characterization

Mass spectrometry (MS) is an indispensable tool in proteomics and peptidomics, enabling the identification and characterization of peptides like this compound with high accuracy. nih.gov This technique measures the mass-to-charge ratio of ions to identify and quantify molecules. In the context of this compound, MS-based approaches are used to:

Confirm Molecular Weight: Precisely determine the molecular mass of the isolated or synthesized peptide.

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting fragment ions to confirm its amino acid sequence. nih.gov

Identification from Complex Mixtures: Isolate and identify this compound from complex biological samples, such as the skin secretions of the frog Rana esculenta. nih.gov

de novo Sequencing: In cases where the genomic information is unavailable, de novo sequencing using MS can determine the peptide's sequence directly from the spectral data. nih.gov

High-resolution MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry) is a particularly useful technique for the structural analysis of complex biological molecules. toray-research.co.jp

Advanced Imaging Techniques for this compound Cellular Interaction Studies

To visualize the interaction of this compound with target cells, a variety of advanced imaging techniques can be employed. These methods allow for the real-time observation of peptide localization and its effects on cellular structures at high resolution. While specific studies imaging this compound are not prevalent, the application of these techniques to other peptides provides a clear path for future research.

Confocal Microscopy: This technique is ideal for obtaining high-quality 3D reconstructions of cells and can be used to visualize fluorescently labeled this compound as it interacts with and penetrates cell membranes. moleculardevices.com

Total Internal Reflection Fluorescence Microscopy (TIRFM): TIRFM is suited for imaging highly dynamic events at the plasma membrane, making it a valuable tool for studying the initial binding and clustering of this compound on the cell surface. nih.gov

Super-Resolution Microscopy (PALM/STORM): Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve a resolution of around 20 nm, enabling the visualization of individual peptide molecules and their complexes within the cell. nih.gov

Fourier Transform Infrared Nanospectroscopy (nano-FTIR): This technique combines the chemical specificity of infrared spectroscopy with the high spatial resolution of atomic force microscopy to map protein structures at the nanoscale, offering the potential to study the structural changes in both this compound and cellular components upon interaction. scienceopen.com

Genetic Engineering and Heterologous Expression Systems for Recombinant this compound Production

The production of large quantities of this compound for research and potential therapeutic use is often achieved through genetic engineering and heterologous expression systems. nih.gov This involves introducing the gene encoding this compound into a host organism that can then produce the peptide.

Commonly used expression systems include:

Escherichia coli: A prokaryotic host that is widely used for its rapid growth and high yield. To prevent the toxic effects of the antimicrobial peptide on the host and to protect the peptide from degradation, this compound is often expressed as a fusion protein. nih.gov A common fusion partner is thioredoxin (Trx), which can also aid in proper folding. nih.gov

Yeast (e.g., Saccharomyces cerevisiae): As a eukaryotic host, yeast can perform post-translational modifications that may be necessary for the peptide's activity. lifeasible.com

Other Bacterial Systems (e.g., Streptomyces): These can be effective hosts for expressing complex natural product biosynthetic pathways. nih.govnih.gov

The process typically involves cloning the synthetic gene for this compound into an expression vector, such as pET32a(+), which is then introduced into the chosen host. nih.gov Promoter engineering can be used to optimize the yield of the recombinant peptide. nih.gov

Computational Modeling and In Silico Analysis of this compound Peptide-Target Interactions

Computational modeling and in silico analysis are powerful tools for predicting and understanding the interactions between this compound and its biological targets, such as bacterial membranes. mdpi.com These methods can significantly guide experimental work and provide insights into the peptide's mechanism of action.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing researchers to visualize the interaction of this compound with lipid bilayers. plos.orgfrontiersin.org This can reveal how the peptide inserts into and disrupts the membrane.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural or property descriptors of a molecule with its biological activity, which can be used to predict the antimicrobial potency of this compound variants. mdpi.com

Homology Modeling: If the experimental structure of this compound is unknown, its three-dimensional structure can be predicted based on the known structures of homologous peptides.

Thermodynamic Integration and Umbrella Sampling: These methods can be used to compute the binding free energy of the peptide to its target, providing a quantitative measure of their interaction strength. nih.gov

These in silico studies help in understanding the structural basis of the peptide's specificity and can aid in the design of novel peptide analogs with improved activity. researchgate.net

In vitro and Ex vivo Model Systems for this compound Biological Activity Assessment in Non-Human Contexts

The biological activity of this compound is assessed using a variety of in vitro and ex vivo model systems. These models provide a bridge between initial biochemical assays and potential in vivo studies.

In Vitro Models: These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells or microorganisms. qima-lifesciences.combiobide.com For this compound, in vitro assays are crucial for determining its antimicrobial spectrum. This involves testing the peptide against a panel of clinically relevant bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC). nih.govmdpi.com For example, related Brevinin peptides have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govoncotarget.com

Ex Vivo Models: These studies use living tissues or organs taken from an organism and studied in a laboratory setting. qima-lifesciences.combiobide.com Ex vivo models, such as isolated and perfused organs, can provide a more complex and physiologically relevant environment to study the effects of this compound while maintaining the tissue architecture. mdpi.comnih.gov For instance, the contractile response of smooth muscle tissue to the peptide could be evaluated ex vivo. mdpi.com

The table below summarizes the key differences and applications of these models for this compound research.

FeatureIn Vitro ModelsEx Vivo Models
Definition Experiments with cells or microorganisms outside their natural biological context. qima-lifesciences.combiobide.comExperiments with tissues or organs taken from an organism and studied in a laboratory setting. qima-lifesciences.combiobide.com
Complexity Lower biological complexity, often using monocultures or co-cultures of cells. biobide.comHigher biological complexity, maintaining the tissue's architecture and cell-cell interactions. biobide.com
Control High degree of control over experimental variables. biobide.comMore challenging to control all variables due to the complexity of the tissue.
Application for this compound Determination of antimicrobial activity (MIC) against various pathogens.Assessment of peptide effects on tissue function and integrity in a more physiologically relevant context.

Cell Culture-Based Assays for Membrane Integrity and Cytotoxicity Studies

The investigation of this compound's biological activity, particularly its interaction with cell membranes, relies heavily on in vitro cell culture-based assays. These methods are fundamental for determining the peptide's cytotoxic potential and its primary mechanism of action, which is often linked to the disruption of cell membrane integrity.

A primary method for assessing cytotoxicity is the evaluation of cell viability after exposure to the peptide. iyte.edu.tr Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly employed. researchgate.netbibliotekanauki.pl The MTT assay measures the metabolic activity of cells; a reduction in metabolic activity in the presence of the peptide indicates a decrease in cell viability and proliferation, suggesting a cytotoxic effect. iyte.edu.tr Researchers can determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%, by comparing the viability of treated cells to an untreated control group. iyte.edu.tr

To specifically investigate membrane integrity, researchers utilize assays that measure the leakage of intracellular components. promega.com The lactate (B86563) dehydrogenase (LDH) release assay is a widely accepted method for this purpose. promega.comresearchgate.net LDH is a stable cytoplasmic enzyme that is released into the culture medium when the plasma membrane is damaged. promega.com By measuring the amount of LDH in the supernatant, scientists can quantify the extent of membrane lysis caused by the peptide. researchgate.net

Fluorescence-based methods also provide detailed insights into membrane permeabilization. Dyes like propidium (B1200493) iodide (PI) or trypan blue are used to identify cells with compromised membranes. mdpi.com These dyes are normally excluded from viable cells but can enter and stain the nucleus of cells with damaged membranes, allowing for quantification via fluorescence microscopy or flow cytometry. mdpi.comnih.gov Time-lapse microscopy can further offer a dynamic view of how the peptide affects cell morphology, leading to membrane blebbing, vacuolization, and eventual lysis over time. nih.gov

While direct studies on this compound are specific, the methodologies are standardized for the Brevinin-2 (B1175259) family of peptides. For instance, studies on Brevinin-2R have utilized MTT assays to determine cytotoxicity against cancer cell lines like MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). researchgate.net Similarly, the hemolytic activity of Brevinin-2 peptides, a measure of their cytotoxicity against red blood cells, is a critical component of these investigations, as it helps determine the peptide's selectivity for microbial versus mammalian cells. nih.govoncotarget.com These assays collectively build a profile of the peptide's cytotoxic effects and its ability to permeabilize cell membranes, which is crucial for understanding its therapeutic potential. scispace.comuni-augsburg.de

Antimicrobial Efficacy Assessments against Pathogenic Microorganisms in Research Models

The evaluation of this compound's antimicrobial power is conducted through standardized in vitro research models. These assessments aim to quantify the peptide's ability to inhibit the growth of or kill pathogenic microorganisms. The primary methods used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. oncotarget.com This is typically determined using a broth microdilution method. In this assay, a standardized suspension of the target pathogen is added to wells of a microtiter plate containing serial dilutions of the peptide. After incubation, the wells are visually inspected for turbidity, or the optical density is measured with a spectrophotometer, to identify the MIC value. mdpi.com

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. oncotarget.com This is determined as a subsequent step after the MIC assay. Aliquots from the wells that show no visible growth in the MIC test are plated onto agar (B569324) plates. The lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum after incubation is considered the MBC. mdpi.com

Peptides belonging to the Brevinin-2 family have demonstrated potent, broad-spectrum antimicrobial activity against a range of clinically relevant pathogens. nih.govresearchgate.net This includes Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as the pathogenic yeast Candida albicans. oncotarget.commednexus.orgnih.gov For example, research on Brevinin-2Ta showed MIC values of 64 mg/L against S. aureus and 32 mg/L against E. coli. oncotarget.com Another study on Brevinin-2PRa from the frog Rana pirica found potent activity against multiple clinical isolates of P. aeruginosa, with MIC values ranging from 6 to 12 µM. nih.gov

The following table summarizes selected research findings on the antimicrobial efficacy of various Brevinin-2 family peptides against different pathogens, illustrating the typical data generated in these assessments.

PeptidePathogenMICMBCSource
Brevinin-2TaStaphylococcus aureus64 mg/L (20 µM)128 mg/L oncotarget.com
Brevinin-2TaEscherichia coli32 mg/L (10 µM)64 mg/L oncotarget.com
Brevinin-2TaCandida albicans64 mg/L (20 µM)128 mg/L oncotarget.com
Brevinin-2TaKlebsiella pneumoniae64 mg/LNot Reported oncotarget.com
Brevinin-1BWEnterococcus faecalis3.125 µg/mL6.25 µg/mL mdpi.com
Brevinin-1BWStaphylococcus aureus (MDR)6.25 µg/mL6.25 µg/mL mdpi.com
Brevinin-2PRaPseudomonas aeruginosa6 - 12 µMNot Reported nih.gov

Caenorhabditis elegans as a Model System for Host-Pathogen Interaction Studies with this compound

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for the initial screening of novel anti-infective compounds like this compound. frontiersin.orgnih.govresearchgate.net This simple organism offers several advantages, including a short life cycle, a fully sequenced genome, and innate immune pathways that are conserved between nematodes and mammals, making it a relevant and efficient preliminary model before moving to more complex animal studies. actanaturae.rumdpi.comohsu.edu

In a typical C. elegans infection assay, the worms are fed pathogenic bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa, which colonize the nematode's intestine and cause a lethal infection. mednexus.orgasm.org The efficacy of an antimicrobial peptide like this compound is then assessed by its ability to prolong the survival of these infected worms. frontiersin.org

Research investigating the Brevinin-2 family of peptides has successfully utilized this model. mdpi.com In one study, various concentrations of Brevinin-2ISb were tested for their ability to protect C. elegans from MRSA-induced death. mednexus.org The results showed that the peptide significantly increased the survival rate of the infected worms compared to an untreated control group. mednexus.org For instance, at 96 hours post-infection, while all untreated worms had perished, treatment with Brevinin-2ISb at concentrations of 1/2 MIC (4.35 µM) and 1/4 MIC (2.175 µM) resulted in survival rates of 74.5% and 67.5%, respectively. mednexus.org

The following table presents survival data from a study on Brevinin-2ISb, demonstrating its protective effect in a C. elegans-MRSA infection model.

Treatment GroupSurvival Rate at 96 hours (%)Source
MRSA-infected (untreated)0% mednexus.org
MRSA-infected + Brevinin-2ISb (1/4 MIC)67.5% mednexus.org
MRSA-infected + Brevinin-2ISb (1/2 MIC)74.5% mednexus.org

Beyond simple survival assays, the C. elegans model allows for the investigation of the host's immune response to the peptide. Researchers can use real-time PCR to measure the expression of innate immune genes within the nematode. mednexus.org Studies on Brevinin-2ISb have shown that the peptide can enhance host immunity by upregulating the expression of specific antimicrobial genes, such as lys-7, through signaling pathways like the DAF-2/DAF-16 pathway. mednexus.orgmdpi.com The transparency of C. elegans also facilitates in vivo imaging using fluorescent reporters, allowing scientists to visualize the expression and distribution of these immune proteins in real-time within the living animal. mednexus.org This provides valuable insights into whether the peptide acts solely by killing the pathogen or also by modulating the host's own defense mechanisms. mednexus.orgnih.gov

Future Directions and Research Perspectives on Brevinin 2ef

Elucidation of Broader Biological Roles and Regulatory Networks Influenced by Brevinin-2Ef

While the antimicrobial properties of the Brevinin-2 (B1175259) family are a primary focus, a comprehensive understanding of their broader physiological roles and the regulatory networks they influence is still emerging. Future research will likely concentrate on deciphering the intricate interplay between this compound and host systems. This includes investigating its potential involvement in cellular processes beyond immunity, such as tissue homeostasis and intercellular communication. nih.gov

Exploration of Novel Antimicrobial and Immunomodulatory Applications through Basic Research and Candidate Discovery

The rising threat of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents. aimspress.com Brevinin-2 peptides have already demonstrated significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Future basic research will aim to expand the known antimicrobial spectrum of this compound and its analogues. This involves screening against a wider range of pathogenic bacteria, fungi, and even viruses to identify new therapeutic opportunities. aimspress.comresearchgate.net

Beyond its direct microbicidal activity, the immunomodulatory potential of this compound is a promising field of study. aimspress.com Research has shown that some Brevinin-2 peptides can modulate inflammatory responses. For example, Brevinin-2MP has been found to regulate the secretion of inflammatory mediators like TNF-α and IL-6 by blocking specific inflammatory pathways. nih.gov Similarly, Brevinin-2ISb has been shown to enhance the innate immune response in Caenorhabditis elegans by activating the DAF-2/DAF-16 signaling pathway. mednexus.org Future investigations will focus on elucidating the precise molecular mechanisms of this immunomodulation, which could lead to the development of novel anti-inflammatory therapies. mdpi.com The discovery of peptides with dual antimicrobial and immunomodulatory functions would be particularly valuable. nih.gov

Strategies for Enhancing Selectivity and Stability of this compound Analogues for Research Purposes

A significant hurdle in the development of AMPs as therapeutic agents is their potential for toxicity to host cells and their susceptibility to degradation. researchgate.net Brevinin-2 peptides generally exhibit lower hemolytic activity compared to the Brevinin-1 family, but optimizing their selectivity for microbial over mammalian cells remains a key objective. nih.govresearchgate.net

Future research will employ strategic amino acid substitutions to design this compound analogues with improved therapeutic indices. researchgate.net By modifying the peptide's structure, researchers aim to enhance its antimicrobial potency while minimizing its toxicity. researchgate.net Structure-activity relationship studies will be instrumental in identifying the key residues and structural motifs that govern activity and selectivity. scispace.com Furthermore, strategies to improve the stability of these peptides, such as nanoformulation techniques, will be explored to enhance their delivery and bioavailability for research applications. frontiersin.orgfrontiersin.org The goal is to develop robust and highly selective peptide analogues that can serve as reliable tools for investigating microbial pathogenesis and host-pathogen interactions.

Integration of Omics Technologies for Comprehensive this compound Pathway Analysis and Systems Biology Approaches

To gain a holistic understanding of this compound's mechanism of action and its impact on biological systems, the integration of "omics" technologies is essential. nih.govresearchgate.net Systems biology, which takes an integrative rather than a reductionist approach, provides a powerful framework for analyzing the complex and multi-dimensional processes influenced by this peptide. nih.govfrontiersin.org

Future research will leverage a variety of omics approaches:

Genomics and Transcriptomics: These technologies can identify the genes and gene networks that are transcriptionally regulated by this compound. nih.govresearchgate.net This will provide a global view of the cellular response to the peptide.

Proteomics: By analyzing changes in the proteome, researchers can identify the proteins and signaling pathways that are directly or indirectly affected by this compound. nih.govresearchgate.net

Metabolomics: This approach will reveal alterations in metabolic pathways, offering insights into how the peptide affects cellular metabolism and function. nih.govresearchgate.net

By combining these high-throughput datasets, researchers can construct comprehensive pathway models that describe the intricate molecular interactions involved in this compound's activity. frontiersin.orgelsevier.com This systems-level perspective will be invaluable for identifying novel drug targets, understanding the basis of its antimicrobial and immunomodulatory effects, and ultimately, for guiding the rational design of new and improved peptide-based therapeutics. frontiersin.orgfrontiersin.org

Q & A

Q. What are the primary structural and functional characteristics of Brevinin-2Ef, and how are they identified experimentally?

this compound is an antimicrobial peptide (AMP) derived from frog skin secretions, notably identified in Rana esculenta. Its primary structure includes a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box), which is critical for antimicrobial activity. Structural identification involves:

  • Mass spectrometry for molecular weight determination.
  • NMR spectroscopy or circular dichroism (CD) to analyze secondary structures (e.g., α-helical motifs) .
  • cDNA library screening to trace genetic origins and post-translational modifications .

Q. What experimental models are commonly used to evaluate this compound's antimicrobial efficacy?

Researchers employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Standardized protocols include:

  • ISO 20776-1 for bacterial susceptibility testing.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Hemolysis assays (e.g., using erythrocytes) to evaluate cytotoxicity and therapeutic index .

Q. How can researchers ensure reproducibility in this compound purification and characterization?

Reproducibility requires:

  • Chromatographic standardization : Use HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) for peptide purification.
  • Batch-to-batch validation via MALDI-TOF mass spectrometry.
  • Adherence to FAIR data principles : Publish raw spectral data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What mechanistic insights explain this compound's selective antimicrobial activity, and how are these investigated?

this compound disrupts microbial membranes via:

  • Electrostatic interactions between its cationic residues and anionic microbial membranes.
  • Pore formation or carpet model mechanisms , studied using:
  • Liposome leakage assays with fluorescent dyes (e.g., calcein).
  • Molecular dynamics simulations to model peptide-membrane interactions.
  • Atomic force microscopy (AFM) for real-time visualization of membrane disruption .

Q. How should researchers address contradictory data on this compound's cytotoxicity across studies?

Discrepancies in cytotoxicity (e.g., varying hemolysis rates) may arise from differences in:

  • Experimental conditions : Peptide concentration, solvent composition, or cell line variability.
  • Methodological rigor : Lack of standardized hemolysis protocols (e.g., inconsistent incubation times). Mitigation strategies include:
  • Meta-analysis of existing data to identify confounding variables.
  • Dose-response normalization using IC50 values relative to positive/negative controls .

Q. What strategies optimize this compound's stability and bioavailability in in vivo studies?

Challenges include proteolytic degradation and poor tissue penetration. Solutions involve:

  • Structural modification : D-amino acid substitution or cyclization to enhance protease resistance.
  • Nanocarrier systems : Liposomal encapsulation or PEGylation to improve pharmacokinetics.
  • In vivo efficacy testing : Use murine infection models with bioluminescent pathogens for real-time monitoring .

Q. How can researchers validate this compound's synergy with conventional antibiotics?

Synergy is assessed via:

  • Checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
  • Mechanistic studies : Flow cytometry to detect enhanced membrane permeability in combination therapies.
  • Resistance reversal assays to determine if this compound counteracts antibiotic resistance genes (e.g., β-lactamases) .

Q. What frameworks guide the design of studies exploring this compound's immunomodulatory effects?

Beyond antimicrobial activity, this compound may modulate immune responses. Experimental design should:

  • Use primary immune cell cultures (e.g., macrophages) to measure cytokine production (e.g., IL-6, TNF-α) via ELISA.
  • Employ transcriptomic profiling (RNA-seq) to identify signaling pathways (e.g., NF-κB).
  • Include negative controls (e.g., scrambled peptides) to isolate specific effects .

Methodological Best Practices

Q. How should researchers handle conflicting data on this compound's efficacy against biofilms?

Biofilm studies often yield variable results due to differences in:

  • Biofilm maturation stages : Test peptide activity at 24h (early) vs. 72h (mature) biofilms.
  • Resazurin assays or confocal microscopy with LIVE/DEAD staining to quantify viability.
  • Statistical validation : Use multivariate analysis to account for biofilm heterogeneity .

Q. What ethical and reporting standards apply to studies involving this compound?

  • Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare.
  • Ethical compliance : For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval.
  • Conflict of interest disclosure : Declare funding sources (e.g., grant numbers) and patent filings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.